molecular formula C23H24F2N2O2 B2409274 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 1286711-03-2

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2409274
CAS No.: 1286711-03-2
M. Wt: 398.454
InChI Key: QFJOVSNSQSYKQP-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H24F2N2O2 and its molecular weight is 398.454. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O2/c24-18-7-5-17(6-8-18)23(11-12-23)22(29)26-15-16-9-13-27(14-10-16)21(28)19-3-1-2-4-20(19)25/h1-8,16H,9-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJOVSNSQSYKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound with notable biological activity. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 2-fluorobenzoyl group, a cyclopropanecarboxamide moiety, and a 4-fluorophenyl group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring : Synthesized through standard organic reactions involving fluorinated benzoyl groups.
  • Cyclopropanation : Cyclopropane is introduced through cyclization reactions under controlled conditions.

The synthesis ensures high purity and yield through techniques like chromatography and crystallization .

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and enzyme inhibition. Key mechanisms include:

  • Acetylcholinesterase Inhibition : This compound may act as an inhibitor of acetylcholinesterase (AChE), enhancing acetylcholine levels in the brain, which is beneficial for cognitive functions .
  • Neuroprotective Effects : It shows potential in protecting neurons from damage, possibly through pathways involving glycogen synthase kinase 3β (GSK3β) inhibition .

Therapeutic Applications

Research indicates potential applications in treating neurodegenerative diseases such as Alzheimer's disease due to its dual-action mechanism on AChE and neuroprotection . Additionally, the compound's structure suggests possible roles in managing pain or mood disorders by interacting with various receptors in the central nervous system.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

  • Neuroprotection Studies : In vivo studies demonstrated significant improvement in cognitive function in models of Alzheimer's disease when treated with compounds similar to this compound. These studies highlighted reduced AChE activity and improved synaptic health markers .
  • Inhibition Studies : The compound was tested against various enzymes, showing promising inhibitory activity that surpasses traditional AChE inhibitors like donepezil .
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development .

Comparative Analysis

The following table summarizes the biological activities and therapeutic potentials compared to other similar compounds:

Compound NameAChE InhibitionNeuroprotective EffectsTherapeutic Use
This compoundHighYesAlzheimer's Disease
DonepezilModerateLimitedAlzheimer's Disease
RivastigmineHighModerateAlzheimer's Disease

Q & A

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) should be employed to assess purity, with mobile phase optimization to resolve peaks from potential byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the cyclopropane ring geometry, fluorophenyl substitution patterns, and piperidine-methyl connectivity. Mass spectrometry (MS) can validate the molecular ion and fragmentation patterns. For crystalline samples, X-ray diffraction (XRD) may resolve ambiguities in stereochemistry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to acute oral toxicity and potential respiratory irritation (GHS classification), researchers must use:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Engineering Controls : Fume hoods for synthesis steps involving volatile reagents or aerosol formation.
  • Waste Management : Collect residues in sealed containers for disposal by authorized agencies.
  • Emergency Protocols : Immediate eye irrigation and medical consultation for accidental exposure .

Q. How can researchers synthesize this compound using validated multi-step organic reactions?

  • Methodological Answer : A typical synthesis involves:

Piperidine Functionalization : Introduce the 2-fluorobenzoyl group via nucleophilic acyl substitution using 2-fluorobenzoyl chloride under anhydrous conditions.

Cyclopropane Formation : Utilize [2+1] cycloaddition with dichlorocarbene or transition-metal-catalyzed methods to construct the cyclopropane ring.

Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) to conjugate the cyclopropanecarboxylic acid to the piperidine-methyl intermediate.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final product .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yields and scalability?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for cyclopropane formation to enhance stereoselectivity.
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
  • Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks (e.g., incomplete acyl transfer).
  • Scale-Up Considerations : Implement flow chemistry for exothermic steps to improve heat dissipation and reproducibility .

Q. How should contradictory bioactivity data across assay systems (e.g., in vitro vs. in vivo) be addressed?

  • Methodological Answer :
  • Assay Validation : Verify cell line viability (e.g., MTT assays) and target receptor expression levels (e.g., Western blot) to rule out false negatives.
  • Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess if poor in vivo activity stems from rapid hepatic clearance.
  • Impurity Profiling : Characterize synthetic byproducts (e.g., via LC-MS) to determine if impurities antagonize the compound’s effects. Reference studies on Cabozantinib impurities for methodological parallels .

Q. What strategies are effective in evaluating the compound’s binding affinity to neurological targets (e.g., opioid or serotonin receptors)?

  • Methodological Answer :
  • Radioligand Displacement Assays : Use ³H-labeled antagonists (e.g., naloxone for opioid receptors) to measure IC₅₀ values.
  • Molecular Dynamics Simulations : Model interactions between the fluorophenyl groups and receptor hydrophobic pockets using software like AutoDock Vina.
  • Functional Assays : Measure cAMP inhibition (for GPCR targets) or calcium flux in transfected HEK293 cells to confirm agonism/antagonism .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., logP, solubility) for this compound?

  • Methodological Answer :
  • Experimental Replication : Use shake-flask or HPLC-based methods to measure logP under standardized pH conditions (e.g., PBS buffer at pH 7.4).
  • Computational Validation : Compare results from software (e.g., MarvinSuite, ACD/Labs) with experimental data to identify outliers.
  • Crystallization Studies : Recrystallize the compound from solvents like acetonitrile/water to assess polymorphic forms that may alter solubility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., cyclopropane ring opening).
  • Stability-Indicating Assays : Develop HPLC methods with baseline separation of degradation products (e.g., hydrolyzed amide bonds).
  • Cross-Study Comparison : Reconcile discrepancies by standardizing storage protocols (e.g., inert atmosphere vs. ambient) across labs .

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